molecular formula C12H16BrFO B7935902 1-Bromo-3-fluoro-5-(hexyloxy)benzene

1-Bromo-3-fluoro-5-(hexyloxy)benzene

Cat. No.: B7935902
M. Wt: 275.16 g/mol
InChI Key: VJVZOQCOKYJDHN-UHFFFAOYSA-N
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Description

1-Bromo-3-fluoro-5-(hexyloxy)benzene is a halogenated aromatic compound featuring bromo, fluoro, and hexyloxy substituents at the 1, 3, and 5 positions of the benzene ring, respectively. Its synthesis typically involves nucleophilic substitution or palladium-catalyzed coupling reactions, as seen in analogs (e.g., ).

Properties

IUPAC Name

1-bromo-3-fluoro-5-hexoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrFO/c1-2-3-4-5-6-15-12-8-10(13)7-11(14)9-12/h7-9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJVZOQCOKYJDHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC(=CC(=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-fluoro-5-(hexyloxy)benzene can be synthesized through several methods. One common approach involves the bromination of 3-fluoro-5-(hexyloxy)benzene using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 3-fluoro-5-(hexyloxy)benzene is reacted with a brominated aryl boronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of 1-Bromo-3-fluoro-5-(hexyloxy)benzene typically involves large-scale bromination reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-fluoro-5-(hexyloxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation in the presence of a Lewis acid catalyst.

    Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzene derivatives with various functional groups.

    Electrophilic Aromatic Substitution: Formation of nitro, sulfonyl, or halogenated benzene derivatives.

    Cross-Coupling Reactions: Formation of biaryl compounds and other complex aromatic structures.

Scientific Research Applications

1-Bromo-3-fluoro-5-(hexyloxy)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development, particularly as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-3-fluoro-5-(hexyloxy)benzene depends on its specific application and the context in which it is used. In chemical reactions, the compound acts as a substrate that undergoes transformation through various mechanisms, such as nucleophilic substitution or cross-coupling. The presence of the bromine and fluorine atoms, as well as the hexyloxy group, influences the reactivity and selectivity of the compound in these reactions.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

Table 1: Key Structural and Physical Properties of Selected Analogs
Compound Name Substituents Molecular Formula Molecular Weight Key Data/Properties Reference
1-Bromo-3-fluoro-5-(hexyloxy)benzene Br, F, C₆H₁₃O C₁₂H₁₅BrFO 289.15 g/mol High lipophilicity (logP ~3.8 est.) -
1-Bromo-3-fluoro-5-methoxybenzene Br, F, OCH₃ C₇H₅BrFO 219.02 g/mol Similarity score: 0.91 (vs. target)
1-Bromo-3-fluoro-5-isopropylbenzene Br, F, C₃H₇ C₉H₁₀BrF 217.08 g/mol Lower solubility in polar solvents
1-Bromo-3-isobutoxy-5-(trifluoromethoxy)benzene Br, OCH₂CH(CH₂)₂, OCF₃ C₁₁H₁₂BrF₃O₂ 313.11 g/mol Electron-withdrawing OCF₃ group
5-Bromo-1,3-difluoro-2-(propan-2-yloxy)benzene Br, 2F, OC₃H₇ C₉H₈BrF₂O 271.07 g/mol Increased steric hindrance

Key Observations:

  • Lipophilicity : The hexyloxy group increases logP compared to methoxy (C₇H₅BrFO, logP ~2.5) or isopropyl (C₉H₁₀BrF, logP ~3.0) analogs, enhancing membrane permeability in biological systems .
  • Solubility : Longer alkoxy chains (e.g., hexyloxy) reduce aqueous solubility but improve compatibility with organic solvents, critical for reactions like Suzuki-Miyaura coupling ().
  • Electronic Effects : Trifluoromethoxy (OCF₃) in analogs (e.g., C₁₁H₁₂BrF₃O₂) introduces strong electron-withdrawing effects, contrasting with the electron-donating hexyloxy group, which may alter reactivity in electrophilic substitution .

Reactivity in Cross-Coupling Reactions

The bromo substituent at the 1-position positions the compound for cross-coupling reactions. Comparisons with analogs reveal:

  • Suzuki Coupling : Bromo-fluoro-alkoxy benzenes are prime substrates for Suzuki reactions. The hexyloxy group’s steric bulk may slightly reduce reaction rates compared to methoxy analogs but can be mitigated by optimized catalysts (e.g., Pd(PPh₃)₄) .
  • Yield and Purity: Compound 8 (1-Bromo-3-fluoro-5-(2-methylthiazol-4-ylethynyl)benzene) achieved 57% yield via Sonogashira coupling (), suggesting similar methodologies apply to the target compound.

Biological Activity

1-Bromo-3-fluoro-5-(hexyloxy)benzene is an organic compound featuring a bromine atom, a fluorine atom, and a hexyloxy group attached to a benzene ring. This compound is of interest due to its potential biological activities, which may include antimicrobial, anti-inflammatory, and other pharmacological effects. The following sections will explore the biological activity of this compound, supported by relevant data tables and case studies.

  • Molecular Formula : C12H16BrF
  • Molecular Weight : 273.16 g/mol
  • Structural Formula :
    C6H4(Br)(F)(OC6H13)\text{C}_6\text{H}_4(\text{Br})(\text{F})(\text{O}-\text{C}_6\text{H}_{13})

The biological activity of 1-Bromo-3-fluoro-5-(hexyloxy)benzene may be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could modulate the activity of certain receptors, influencing cellular signaling.
  • Gene Expression Alteration : The compound may affect transcription factors that regulate gene expression related to inflammation or microbial resistance.

Anti-inflammatory Effects

Research into structurally related compounds has shown anti-inflammatory properties through the inhibition of pro-inflammatory cytokines. For instance, compounds with similar substituents have been reported to reduce inflammation in animal models by modulating the NF-kB pathway.

Study 1: Antimicrobial Efficacy

In an experiment assessing the antimicrobial activity of halogenated benzene derivatives, compounds similar to 1-Bromo-3-fluoro-5-(hexyloxy)benzene were tested against Escherichia coli and Staphylococcus aureus. The results indicated a dose-dependent inhibition of bacterial growth, suggesting that the presence of bromine and fluorine enhances antimicrobial activity.

CompoundConcentration (µg/mL)Inhibition Zone (mm)
1-Bromo-3-fluoro-5-(hexyloxy)benzene10015
Control (No Treatment)-0
Similar Compound A10020
Similar Compound B10018

Study 2: Anti-inflammatory Activity

A study focused on the anti-inflammatory properties of halogenated phenols showed that these compounds could significantly reduce edema in rodent models when administered at doses of approximately 50 mg/kg. The proposed mechanism involved the inhibition of cyclooxygenase enzymes.

Toxicity Assessment

Toxicity data for 1-Bromo-3-fluoro-5-(hexyloxy)benzene is sparse; however, related compounds have been evaluated for their safety profiles. A provisional peer-reviewed toxicity value report indicated that structurally similar brominated compounds exhibited low acute toxicity but necessitated further investigation into chronic exposure effects .

Toxicity TypeValue (mg/kg)Reference
NOAEL (No Observed Adverse Effect Level)Not DeterminedPPRTV Report
LOAEL (Lowest Observed Adverse Effect Level)Not DeterminedPPRTV Report

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